2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid
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Overview
Description
2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a diethylsulfamoyl group and a methylphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Sulfonation: to introduce the diethylsulfamoyl group.
Carbamoylation: to attach the methylphenylcarbamoyl group.
Final coupling: with benzoic acid or its derivatives.
Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, recycling of reagents, and waste management.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or carbamoyl groups, leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(Diethylsulfamoyl)phenyl]carbamoyl}benzoic acid
- 2-{[5-(Methylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid
- 2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}salicylic acid
Uniqueness
2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5-(diethylsulfamoyl)-2-methylphenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-21(5-2)27(25,26)14-11-10-13(3)17(12-14)20-18(22)15-8-6-7-9-16(15)19(23)24/h6-12H,4-5H2,1-3H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXILWGYTJFLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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